molecular formula C18H22ClFN6O B2690762 2-(2-chloro-6-fluorophenyl)-N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)acetamide CAS No. 2034406-76-1

2-(2-chloro-6-fluorophenyl)-N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)acetamide

Cat. No. B2690762
CAS RN: 2034406-76-1
M. Wt: 392.86
InChI Key: HMJGNPCUFHSIAN-UHFFFAOYSA-N
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Description

2-(2-chloro-6-fluorophenyl)-N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)acetamide is a useful research compound. Its molecular formula is C18H22ClFN6O and its molecular weight is 392.86. The purity is usually 95%.
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Scientific Research Applications

Thrombin Inhibition for Cardiovascular Research

One related compound, 2-(2-Chloro-6-fluorophenyl)acetamides, has shown to be potent thrombin inhibitors, suggesting applications in cardiovascular disease research, particularly for the development of anticoagulant therapies (Lee et al., 2007). Thrombin plays a central role in thrombosis and hemostasis, and inhibitors can be crucial for preventing stroke and myocardial infarction.

Antimicrobial and Antifungal Applications

Compounds synthesized from related chemical structures, such as 2-cyano- N -(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1 H -pyrazol-4-yl)acetamide, have been used to create new heterocycles with significant antimicrobial and antifungal activities (Bondock et al., 2008). This suggests potential research applications in developing new antibiotics or antifungal agents.

Neuroprotective Agent Research

N-acylaminophenothiazines, which share structural motifs with the query compound, have shown multifunctional activities as neuroprotectants and selective inhibitors, indicating potential applications in neurodegenerative disease research, including Alzheimer's disease (González-Muñoz et al., 2011). These compounds protect neurons against damage caused by free radicals and modulate cytosolic calcium concentration, which are key aspects in neurodegenerative disease mechanisms.

Cancer Research

Modifications of related compounds to improve metabolic stability while retaining anticancer effects suggest applications in cancer research. For instance, replacing the acetamide group with alkylurea in certain PI3K inhibitors enhances antiproliferative activity against cancer cell lines with reduced toxicity, indicating a potential pathway for developing safer, more effective cancer therapies (Wang et al., 2015).

properties

IUPAC Name

2-(2-chloro-6-fluorophenyl)-N-[[4-(dimethylamino)-6-pyrrolidin-1-yl-1,3,5-triazin-2-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22ClFN6O/c1-25(2)17-22-15(23-18(24-17)26-8-3-4-9-26)11-21-16(27)10-12-13(19)6-5-7-14(12)20/h5-7H,3-4,8-11H2,1-2H3,(H,21,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMJGNPCUFHSIAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=NC(=N1)N2CCCC2)CNC(=O)CC3=C(C=CC=C3Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22ClFN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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